molecular formula C18H22ClN3O3S B2958392 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 1705214-66-9

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B2958392
CAS No.: 1705214-66-9
M. Wt: 395.9
InChI Key: OFJPUXIEMRDTMG-UHFFFAOYSA-N
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Description

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a novel chemical compound designed for pharmaceutical research and drug discovery applications. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in drug candidates . The compound features a synthetically versatile 3-cyclopropyl-1,2,4-oxadiazole core, similar to intermediates used in NMR quality control of fragment libraries for screening . Its structure combines a piperidine ring, a 4-chlorobenzylsulfonyl group, and the cyclopropyl-oxadiazole unit, creating a complex architecture suitable for exploring structure-activity relationships in bioactive compound development. The 1,2,4-oxadiazole ring is present in several commercially available drugs and exhibits a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, making it a highly valuable template in drug design . This specific reagent is provided exclusively for research purposes and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c19-16-7-3-13(4-8-16)12-26(23,24)22-9-1-2-14(11-22)10-17-20-18(21-25-17)15-5-6-15/h3-4,7-8,14-15H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJPUXIEMRDTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound that integrates a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3S, with a molecular weight of 395.9 g/mol. The structure features a cyclopropyl group and a sulfonamide functionality, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22ClN3O3S
Molecular Weight395.9 g/mol
CAS Number1705214-66-9

Biological Activity

Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles can possess significant antibacterial properties. For instance, compounds similar to this compound demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : Research has shown that related oxadiazole compounds can inhibit cancer cell proliferation. For example, in vitro studies reported that certain oxadiazole derivatives inhibited PARP1 activity in breast cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.
  • Binding Interactions : Docking studies suggest that this compound may interact with specific amino acid residues in target proteins, influencing their function .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Screening : A study evaluated a series of oxadiazole derivatives for their antibacterial properties. The most active compounds exhibited IC50 values indicating strong inhibitory effects against various bacterial strains .
  • Cancer Cell Line Studies : In vitro assays demonstrated that certain oxadiazole derivatives significantly reduced cell viability in human breast cancer cell lines compared to standard treatments like Olaparib .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared below with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituents, molecular weight, and functional groups.

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences
Target Compound Inferred C₁₈H₂₁ClN₄O₃S Inferred 408.9 3-Cyclopropyl, 5-[(piperidin-3-yl)methyl] with 4-chlorobenzyl sulfonyl Reference compound for comparison
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₄H₁₁F₃N₄O 308.3 3-Trifluoromethylphenyl, 5-cyclopropylpyrazole Replaces sulfonamide-piperidine with pyrazole; increased fluorophilicity
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₄H₁₀ClN₃O 271.7 3-Pyridinyl, 5-(4-chlorobenzyl) Lacks sulfonyl-piperidine; simpler benzyl substituent
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole C₉H₁₃N₃O₂ 195.2 3-Cyclopropyl, 5-(azetidin-3-yloxymethyl) Smaller azetidine ring (3-membered) vs. piperidine; no sulfonyl group
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole C₁₂H₁₂BrN₃O₃S 358.2 3-Methyl, 5-azetidin-3-yl with 4-bromophenyl sulfonyl Bromine substituent; azetidine instead of piperidine; smaller molecular weight
3-(4-Chlorophenyl)-5-[1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl]-1,2,4-oxadiazole C₁₉H₁₆Cl₂N₃O₃S 452.3 3-(4-Chlorophenyl), 5-pyrrolidinyl with dual 4-chlorophenyl sulfonyl Pyrrolidine ring (5-membered) vs. piperidine; dual chlorophenyl groups increase steric bulk

Key Findings and Implications

Substituent Effects on Bioactivity: The 4-chlorobenzyl sulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the trifluoromethylphenyl group in , which is more electron-withdrawing .

Molecular Weight and Drug-Likeness :

  • The target compound (inferred MW 408.9) lies within the acceptable range for oral bioavailability (MW < 500), unlike the bulkier dual-chlorophenyl derivative (MW 452.3, ), which may face solubility challenges .

Synthetic Accessibility :

  • Compounds with azetidine (e.g., ) or pyridine (e.g., ) substituents are synthetically simpler due to fewer stereocenters, whereas the target compound’s piperidine-sulfonyl linkage requires multi-step sulfonylation and coupling reactions .

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